molecular formula C23H22N4O B2904813 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide CAS No. 1203252-83-8

2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide

Cat. No.: B2904813
CAS No.: 1203252-83-8
M. Wt: 370.456
InChI Key: OESBTIDIIRGCPE-UHFFFAOYSA-N
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Description

2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring, a phenyl group, and an indole derivative, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Phenyl Group: The pyrazole ring is then reacted with a benzyl halide to introduce the phenyl group.

    Synthesis of the Indole Derivative: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.

    Coupling Reaction: Finally, the pyrazole-phenyl intermediate is coupled with the indole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Automated Synthesis: Utilizing robotic systems to handle multiple reaction steps efficiently.

    Purification Techniques: Employing advanced chromatographic methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Sodium hydride, alkyl halides.

Major Products

    Oxidation Products: Corresponding oxides and ketones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Alkylated derivatives.

Scientific Research Applications

2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1H-pyrazol-1-yl)phenyl)acetamide
  • 2-(2,3-dihydro-1H-indol-4-yl)acetamide
  • N-(4-(1H-pyrazol-1-yl)benzyl)acetamide

Uniqueness

2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide is unique due to its combination of a pyrazole ring, phenyl group, and indole derivative, which imparts distinct chemical properties and potential biological activities not found in similar compounds.

Biological Activity

The compound 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide (CAS Number: 1203079-06-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O2C_{22}H_{19}N_{3}O_{2}, indicating the presence of multiple functional groups that contribute to its biological activity. The structure features a cyclopenta[b]indole core linked to a pyrazole moiety, which is known for various pharmacological properties.

Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes and receptors. For instance, cyclopenta[b]indole derivatives have been studied for their potential as COX-II inhibitors , which are crucial in inflammatory responses.

Key Mechanisms:

  • COX-II Inhibition : Compounds structurally related to this compound have demonstrated selective inhibition of COX-II with varying degrees of potency. For example, related pyrazole derivatives showed IC50 values ranging from 0.52 μM to 22.25 μM against COX-II .
  • Anticancer Activity : The compound's structural features suggest potential anticancer properties. Similar compounds have been identified through drug screening as effective against various cancer cell lines, indicating a possible pathway for further investigation .

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to this compound:

Activity Target IC50 Value Reference
COX-II InhibitionCOX-II0.52 μM
Anticancer ActivityVarious Cancer Cell LinesVaries
HDAC InhibitionClass II HDAC3–870 nM

Case Studies and Research Findings

  • COX-II Selectivity : A study highlighted that certain derivatives exhibited significant selectivity towards COX-II over COX-I, which is crucial for minimizing side effects associated with non-selective NSAIDs .
  • Neuroprotective Effects : Compounds with similar structural motifs have shown neuroprotective effects in models of oxidative stress, suggesting that this compound may also offer protective benefits in neurodegenerative diseases .
  • Anticancer Screening : A multicellular spheroid screening method identified novel anticancer compounds related to the indole scaffold, demonstrating the potential effectiveness of this class of compounds in targeting tumor cells .

Properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c28-23(25-18-11-9-17(10-12-18)15-26-14-4-13-24-26)16-27-21-7-2-1-5-19(21)20-6-3-8-22(20)27/h1-2,4-5,7,9-14H,3,6,8,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESBTIDIIRGCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NC4=CC=C(C=C4)CN5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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